(2R,3R)-butane-2,3-diol (2R,3R)-butane-2,3-diol (R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 24347-58-8
VCID: VC21185811
InChI: InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
SMILES: CC(C(C)O)O
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol

(2R,3R)-butane-2,3-diol

CAS No.: 24347-58-8

Cat. No.: VC21185811

Molecular Formula: C4H10O2

Molecular Weight: 90.12 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-butane-2,3-diol - 24347-58-8

Specification

Description (R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 24347-58-8
Molecular Formula C4H10O2
Molecular Weight 90.12 g/mol
IUPAC Name (2R,3R)-butane-2,3-diol
Standard InChI InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
Standard InChI Key OWBTYPJTUOEWEK-QWWZWVQMSA-N
Isomeric SMILES C[C@H]([C@@H](C)O)O
SMILES CC(C(C)O)O
Canonical SMILES CC(C(C)O)O
Boiling Point 77.3-77.4 °C at 1.00E+01 mm Hg
77.00 to 78.00 °C. @ 10.00 mm Hg
Melting Point 19.7 °C

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